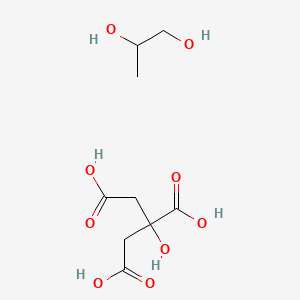
Citric acid, monoester with propylene glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid, monoester with propylene glycol is a compound formed by the esterification of citric acid and propylene glycol. This compound is known for its emulsifying properties and is commonly used in the food industry, particularly in baking and non-dairy whipped products . It has the molecular formula C9H16O9 and a molecular weight of 268.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Citric acid, monoester with propylene glycol can be synthesized through direct esterification or interesterification. In direct esterification, citric acid reacts with propylene glycol in the presence of an acid or alkaline catalyst . The reaction typically involves heating the mixture to facilitate the esterification process. The product from direct esterification is a mixture of monoester and diester .
Interesterification involves heating propylene glycol, fat, and an alkaline catalyst. This method also produces a mixture of monoester, diester, monoglyceride, and diglyceride . The monoester can be purified by molecular distillation, yielding a product of 90% purity .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes. Batch processes are suitable for a wide product range and smaller batch sizes, while continuous processes are better for a narrow product range and larger scale production . Reactor design is critical for producing high-quality emulsifiers .
化学反応の分析
Types of Reactions
Citric acid, monoester with propylene glycol undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.
Oxidation: Reaction with oxidizing agents to form different products.
Common Reagents and Conditions
Esterification: Acid or alkaline catalysts, heating.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: Monoester and diester.
Hydrolysis: Citric acid and propylene glycol.
Oxidation: Various oxidized products depending on the conditions and reagents used.
科学的研究の応用
Citric acid, monoester with propylene glycol has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential use in biological systems due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the food industry as an emulsifier in baking and non-dairy whipped products.
作用機序
The mechanism of action of citric acid, monoester with propylene glycol involves its emulsifying properties. It forms a film around entrapped air bubbles to stabilize the food system or forms mechanically strong crystalline films at water/oil interfaces that prevent the coalescence of dispersed droplets . This property is crucial in maintaining the texture and stability of food products.
類似化合物との比較
Similar Compounds
Glycerol monoesters: Similar emulsifying properties but have higher hydrophile-lipophile balance (HLB) values due to more free hydroxyl groups.
Sorbitan esters: Used as emulsifiers but have different functional properties.
Sucrose esters: Another class of emulsifiers with unique properties.
Uniqueness
Citric acid, monoester with propylene glycol is unique due to its lower HLB value (approximately 3.5), making it an effective water-in-oil emulsifier . This property allows it to be particularly effective in stabilizing food systems and providing desirable textures in baked goods and non-dairy whipped products .
特性
CAS番号 |
85252-24-0 |
|---|---|
分子式 |
C9H16O9 |
分子量 |
268.22 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |
InChIキー |
FGYZAECYNNGYAN-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


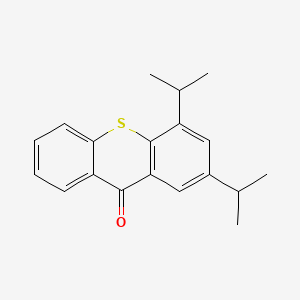

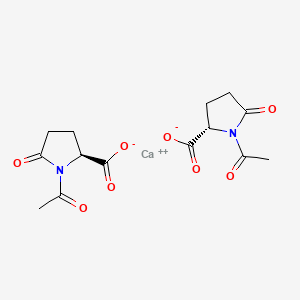
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
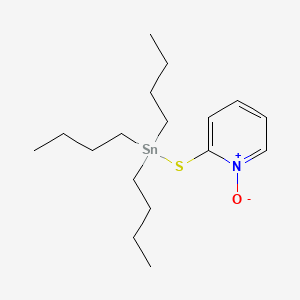
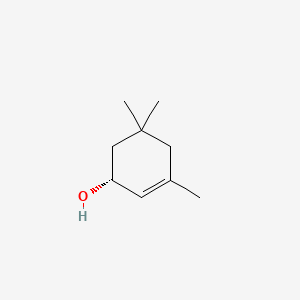
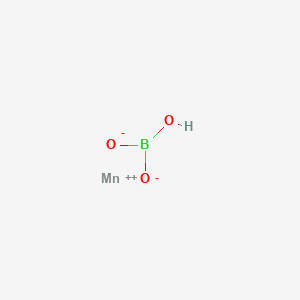
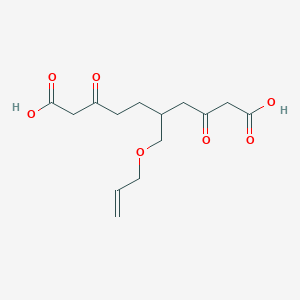
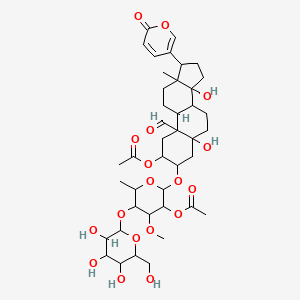
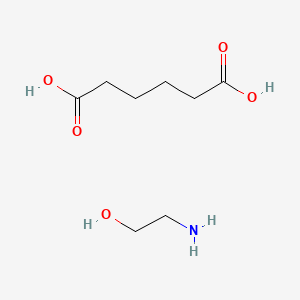
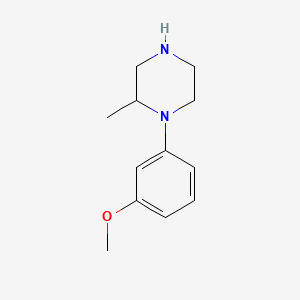
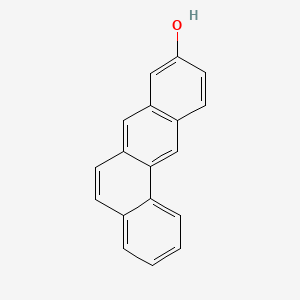
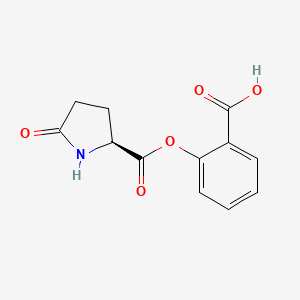
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
